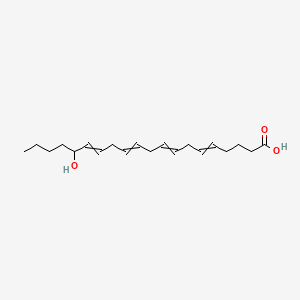
16-Hydroxyicosa-5,8,11,14-tetraenoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(©I)16-HETE, or 16-hydroxy-5,8,11,14-eicosatetraenoic acid, is a hydroxylated metabolite of arachidonic acid. It is classified as a subterminal hydroxyeicosatetraenoic acid (HETE) and is produced by cytochrome P450 enzymes through the metabolism of arachidonic acid. This compound plays a significant role in various physiological and pathological processes, particularly in the cardiovascular system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (©I)16-HETE typically involves the hydroxylation of arachidonic acid. This can be achieved through enzymatic reactions using cytochrome P450 enzymes. The reaction conditions often include the presence of cofactors such as NADPH and oxygen, which are essential for the enzymatic activity.
Industrial Production Methods
Industrial production of (©I)16-HETE may involve biotechnological approaches, utilizing genetically engineered microorganisms that express the necessary cytochrome P450 enzymes. These microorganisms can be cultured in bioreactors under controlled conditions to produce (©I)16-HETE in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
(©I)16-HETE undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to produce other metabolites.
Reduction: Reduction reactions can modify the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in the reactions involving (©I)16-HETE include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the compound.
Major Products
The major products formed from the reactions of (©I)16-HETE depend on the type of reaction. For example, oxidation can lead to the formation of keto derivatives, while reduction can produce alcohol derivatives.
Aplicaciones Científicas De Investigación
(©I)16-HETE has several scientific research applications:
Chemistry: It is used as a model compound to study the metabolism of arachidonic acid and the role of cytochrome P450 enzymes.
Biology: Researchers investigate its role in cellular signaling and its effects on various cell types.
Medicine: (©I)16-HETE is studied for its potential involvement in cardiovascular diseases and its effects on cardiac hypertrophy.
Industry: It is used in the development of pharmaceuticals and as a biochemical marker in diagnostic assays.
Mecanismo De Acción
(©I)16-HETE exerts its effects through the modulation of cytochrome P450 enzyme activity. It can act as an allosteric modulator, altering the activity of enzymes such as CYP1B1 and CYP1A2. This modulation affects the metabolism of other substrates and can lead to changes in cellular signaling pathways. The molecular targets and pathways involved include the regulation of gene expression and the activation of specific signaling cascades.
Comparación Con Compuestos Similares
Similar Compounds
15-HETE: Another hydroxylated metabolite of arachidonic acid, produced by lipoxygenase enzymes.
19-HETE: A subterminal HETE that has been found to inhibit CYP1B1 activity and has cardioprotective effects.
Uniqueness
(©I)16-HETE is unique in its ability to modulate cytochrome P450 enzyme activity through an allosteric mechanism. This property distinguishes it from other HETEs, which may have different effects on enzyme activity and cellular processes.
Propiedades
Fórmula molecular |
C20H32O3 |
|---|---|
Peso molecular |
320.5 g/mol |
Nombre IUPAC |
16-hydroxyicosa-5,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O3/c1-2-3-16-19(21)17-14-12-10-8-6-4-5-7-9-11-13-15-18-20(22)23/h4-5,8-11,14,17,19,21H,2-3,6-7,12-13,15-16,18H2,1H3,(H,22,23) |
Clave InChI |
JEKNPVYFNMZRJG-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C=CCC=CCC=CCC=CCCCC(=O)O)O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













